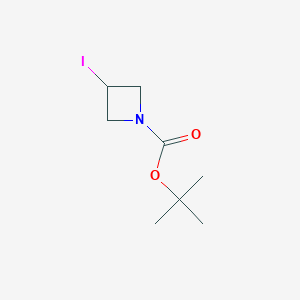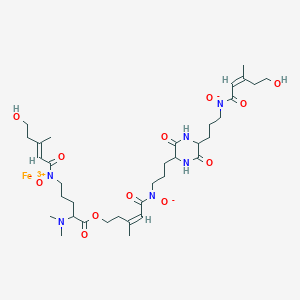
Diisobutyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl hydrogen phosphate (DIBHP) is a type of organophosphorus compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. DIBHP is widely used as a solvent, extractant, and catalyst in various chemical reactions.
Mecanismo De Acción
Diisobutyl hydrogen phosphate acts as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in the extraction and separation of metal ions. Diisobutyl hydrogen phosphate can also act as a catalyst in chemical reactions by enhancing the reaction rate and promoting selectivity. The mechanism of action of Diisobutyl hydrogen phosphate in biological systems is not well understood.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Diisobutyl hydrogen phosphate. However, studies have shown that Diisobutyl hydrogen phosphate can cause oxidative stress and damage to cells. It can also affect the activity of enzymes and disrupt metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisobutyl hydrogen phosphate has several advantages as a solvent and extractant. It is a stable and non-volatile liquid that can dissolve a wide range of compounds. It is also relatively easy to handle and store. However, Diisobutyl hydrogen phosphate has some limitations, such as its toxicity and potential for environmental contamination. It can also interfere with some analytical techniques, such as mass spectrometry.
Direcciones Futuras
There are several future directions for the use of Diisobutyl hydrogen phosphate in scientific research. One area of interest is the development of new catalysts based on Diisobutyl hydrogen phosphate for organic synthesis. Another area of research is the use of Diisobutyl hydrogen phosphate in the extraction and separation of rare earth elements. Further studies are also needed to understand the mechanism of action and potential toxicity of Diisobutyl hydrogen phosphate in biological systems.
Métodos De Síntesis
Diisobutyl hydrogen phosphate can be synthesized by the reaction of isobutyl alcohol with phosphorus oxychloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Diisobutyl hydrogen phosphate has been widely used in scientific research as a solvent and extractant for various compounds. It is also used as a catalyst in chemical reactions such as esterification and transesterification. Diisobutyl hydrogen phosphate has been used in the extraction of rare earth elements, separation of metal ions, and purification of proteins. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
6303-30-6 |
|---|---|
Nombre del producto |
Diisobutyl hydrogen phosphate |
Fórmula molecular |
C8H19O4P |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10) |
Clave InChI |
PVQVJLCMPNEFPM-UHFFFAOYSA-N |
SMILES |
CC(C)COP(=O)(O)OCC(C)C |
SMILES canónico |
CC(C)COP(=O)(O)OCC(C)C |
Otros números CAS |
6303-30-6 |
Pictogramas |
Corrosive |
Sinónimos |
Phosphoric Acid Bis(2-methylpropyl) Ester; Phosphoric Acid Diisobutyl Ester; _x000B_NSC 41918 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)



